Einecs 234-272-9
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Overview
Description
Einecs 234-272-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 234-272-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride . The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Einecs 234-272-9 has a wide range of applications in scientific research. It is used in chemistry for the synthesis of other compounds and as a reagent in various chemical reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrially, this compound may be utilized in the production of materials, pharmaceuticals, or other chemical products .
Mechanism of Action
The mechanism of action of Einecs 234-272-9 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biochemical pathway, it may act as an enzyme inhibitor or activator, influencing the rate of a particular reaction. The molecular targets could include proteins, nucleic acids, or other biomolecules .
Comparison with Similar Compounds
Einecs 234-272-9 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include cyclohexyl bromide (Einecs 203-622-2), 4-bromoacetanilide (Einecs 203-154-9), and phenyl benzoate (Einecs 202-293-2) . Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and reactivity, which make it suitable for particular scientific and industrial applications.
Properties
CAS No. |
11047-43-1 |
---|---|
Molecular Formula |
C29H33N5O11 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C23H30N2O4.C6H3N3O7/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3;1-2,10H/b17-13+;/t14-,16+,19+;/m1./s1 |
InChI Key |
IHGAWJFMFZKUCI-STQPJIQFSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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